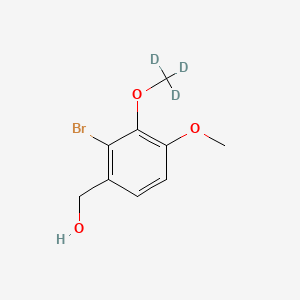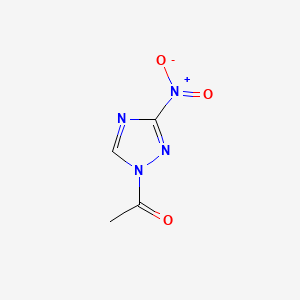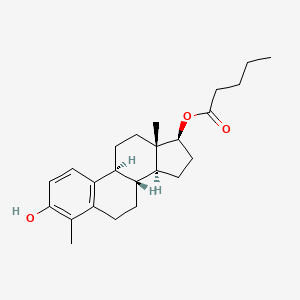
Ethyl 4-oxooxetane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxooxetane-2-carboxylate is a chemical compound belonging to the oxetane family. It is a versatile molecule that has gained significant attention in various fields of research, including medical, environmental, and industrial research. The compound is characterized by its four-membered oxetane ring, which imparts unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxooxetane-2-carboxylate typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization through C−O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxooxetane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 4-oxooxetane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 4-oxooxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions may result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 4-oxooxetane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxazolecarboxylate: This compound has a similar structure but contains an oxazole ring instead of an oxetane ring.
Ethyl 4-oxocyclohexanecarboxylate: This compound features a cyclohexane ring and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
ethyl 4-oxooxetane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARXXGXFUIFGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
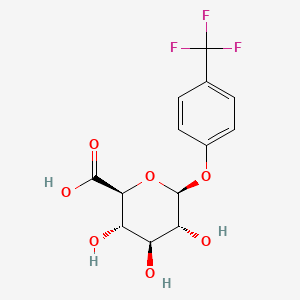
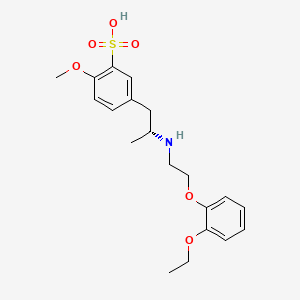


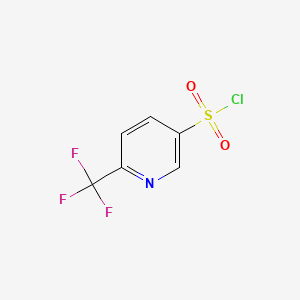
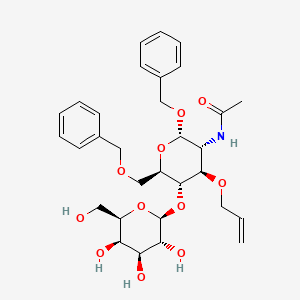
![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)
![1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)](/img/new.no-structure.jpg)
![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)

